Methyl 2-chloro-4-(difluoromethoxy)benzoate
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Overview
Description
Methyl 2-chloro-4-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H7ClF2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and difluoromethoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-(difluoromethoxy)benzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-4-(difluoromethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4-(difluoromethoxy)benzoic acid and methanol.
Oxidation and reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 2-chloro-4-(difluoromethoxy)benzoic acid.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-chloro-4-(difluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-(difluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Methyl 2-chloro-4-(difluoromethoxy)benzoate can be compared with similar compounds such as:
Methyl 2-chlorobenzoate: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
Methyl 4-chlorobenzoate: Chlorine atom is positioned differently on the benzene ring, affecting its chemical properties.
Methyl 2-fluorobenzoate: Contains a fluorine atom instead of a difluoromethoxy group, leading to variations in reactivity and use.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 2-chloro-4-(difluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-14-8(13)6-3-2-5(4-7(6)10)15-9(11)12/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSNAIFWZHLBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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